1,5-Bis(benzo[d]thiazol-2-ylthio)pentane
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Overview
Description
1,5-Bis(benzo[d]thiazol-2-ylthio)pentane is a chemical compound that features two benzo[d]thiazol-2-ylthio groups attached to a pentane backbone
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit potent and selective antitumor activity against panels of human cancer cell lines .
Mode of Action
It’s known that benzothiazole derivatives interact with their targets, leading to changes that can inhibit the proliferation of certain cancer cells .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
1,5-Bis(benzo[d]thiazol-2-ylthio)pentane has shown cytotoxic activities against C6 (Rat Brain tumor cells) and HeLa (human uterus carcinoma) in vitro . The compound’s action results in the inhibition of these cancer cells.
Action Environment
It’s known that the efficacy of benzothiazole derivatives can be influenced by various factors, including the presence of electron-donating groups at different positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane typically involves the reaction of 2-mercaptobenzothiazole with 1,5-dibromopentane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(benzo[d]thiazol-2-ylthio)pentane can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The benzo[d]thiazol-2-ylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted benzo[d]thiazol-2-ylthio derivatives.
Scientific Research Applications
1,5-Bis(benzo[d]thiazol-2-ylthio)pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(benzo[d]thiazol-2-ylthio)ethane
- 1,3-Bis(benzo[d]thiazol-2-ylthio)propane
- 1,4-Bis(benzo[d]thiazol-2-ylthio)butane
Uniqueness
1,5-Bis(benzo[d]thiazol-2-ylthio)pentane is unique due to its longer pentane backbone, which can influence its chemical reactivity and physical properties. This structural difference can lead to variations in its interaction with molecular targets and its overall biological activity compared to shorter-chain analogs.
Properties
IUPAC Name |
2-[5-(1,3-benzothiazol-2-ylsulfanyl)pentylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S4/c1(6-12-22-18-20-14-8-2-4-10-16(14)24-18)7-13-23-19-21-15-9-3-5-11-17(15)25-19/h2-5,8-11H,1,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXAYKYEQRFGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCCCSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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